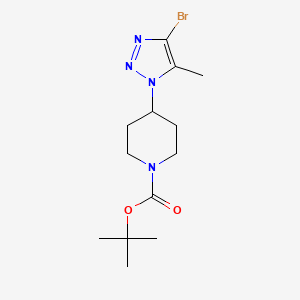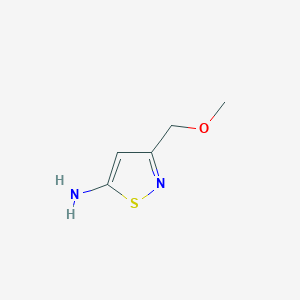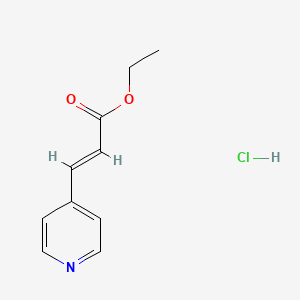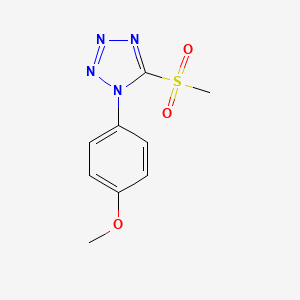![molecular formula C9H7ClN2O2 B13674901 Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674901.png)
Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with significant applications in medicinal chemistry. This compound is characterized by its fused bicyclic structure, which includes an imidazo[1,5-a]pyridine core. The presence of a chloro substituent at the 6-position and a carboxylate ester group at the 3-position further defines its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α-haloketones under acidic conditions to form the imidazo[1,5-a]pyridine core. The chloro substituent can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The esterification of the carboxylic acid group is achieved using methanol in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Oxidation: The imidazo[1,5-a]pyridine core can be oxidized using reagents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazo[1,5-a]pyridines.
Oxidation: Formation of imidazo[1,5-a]pyridine N-oxides.
Reduction: Formation of imidazo[1,5-a]pyridine-3-carboxamides or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anti-tuberculosis agents and other antimicrobial drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or bind to receptors, disrupting essential biological processes. The chloro substituent and carboxylate ester group play crucial roles in enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-Chloroimidazo[1,2-a]pyridine-3-carboxylate
- Methyl 6-Chloroimidazo[1,2-a]pyridine-5-carboxylate
- Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate
Uniqueness
Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the chloro substituent and the carboxylate ester group significantly influence its pharmacokinetic properties and interaction with biological targets .
Eigenschaften
Molekularformel |
C9H7ClN2O2 |
|---|---|
Molekulargewicht |
210.62 g/mol |
IUPAC-Name |
methyl 6-chloroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-4-7-3-2-6(10)5-12(7)8/h2-5H,1H3 |
InChI-Schlüssel |
NWFVBSOUCNKROH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=C2N1C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13674834.png)

![7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13674850.png)

![4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13674861.png)




![6-(Bromomethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B13674888.png)


